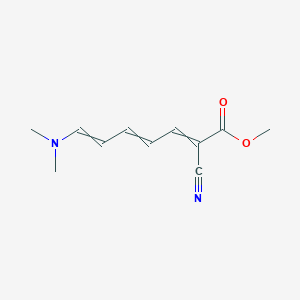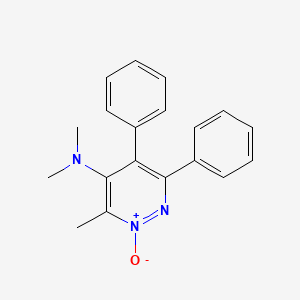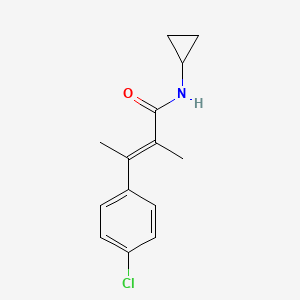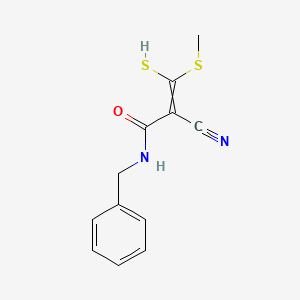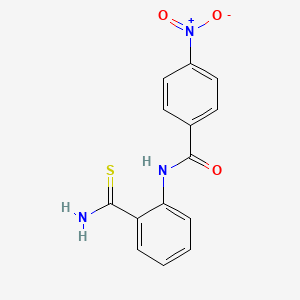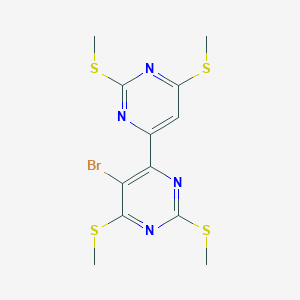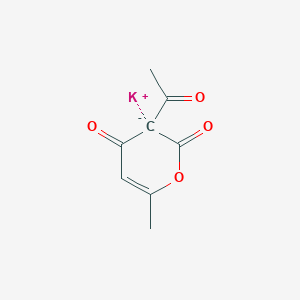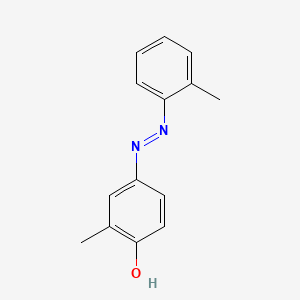
o-CRESOL, p-(o-TOLYLAZO)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-CRESOL, p-(o-TOLYLAZO)-: is an aromatic organic compound that belongs to the class of azo compounds. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring at the ortho position and a tolylazo group (-N=N-C6H4-CH3) at the para position. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The primary method for synthesizing o-CRESOL, p-(o-TOLYLAZO)- involves the diazotization of o-toluidine followed by coupling with o-cresol. The reaction typically occurs in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature control, pH adjustment, and the use of efficient stirring mechanisms to ensure uniform mixing and reaction completion.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-CRESOL, p-(o-TOLYLAZO)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Acts as an intermediate in organic synthesis for the preparation of complex molecules.
Biology:
- Studied for its potential antimicrobial properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
- Employed in the production of colorimetric sensors and indicators.
Mécanisme D'action
The mechanism by which o-CRESOL, p-(o-TOLYLAZO)- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
o-Cresol: An isomer with a hydroxyl group at the ortho position but without the azo group.
p-Cresol: An isomer with a hydroxyl group at the para position but without the azo group.
m-Cresol: An isomer with a hydroxyl group at the meta position.
Uniqueness:
- The presence of both the hydroxyl group and the tolylazo group in o-CRESOL, p-(o-TOLYLAZO)- makes it unique compared to its isomers. This combination imparts distinct chemical and physical properties, such as color and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
57598-00-2 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-methyl-4-[(2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3 |
Clé InChI |
MFPXPIPAPXYRTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


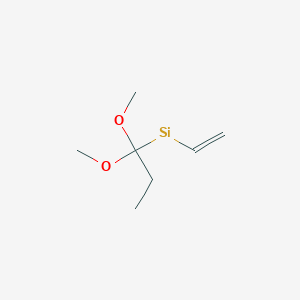
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)
